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molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No. B150995
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Patent
US04892966

Procedure details

113.4 g (2.1 mmol) of sodium methylate are suspended in 150 ml of acetonitrile. 150.5 g (1 mol) of methyl 4-chloroacetoacetate are thereupon allowed to flow in within 5 minutes. The temperature rises, but it is held at 68°-70° C. by cooling. The mixture is subsequently stirred at 70° C. for a further 25 minutes. The reaction mixture is poured into a solution of 350 ml of distilled water and 9 g of acetic acid and held at a pH value of 6-7 by the addition of a total of 83 ml of 32% hydrochloric acid. The organic layer is separated in a separating funnel and the aqueous layer is extracted 3 times with 200 ml of acetonitrile each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 55°-57° C./0.6 mbar. There are obtained 132.34 g (90.6 %) of methyl 4-methoxy-acetoacetate.
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
150.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
solvent
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9].O.Cl>C(#N)C.C(O)(=O)C>[CH3:1][O:2][CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
150.5 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
83 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 70° C. for a further 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to flow in within 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is held at 68°-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The organic layer is separated in a separating funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted 3 times with 200 ml of acetonitrile each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product distils at 55°-57° C./0.6 mbar

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 132.34 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 43122%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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